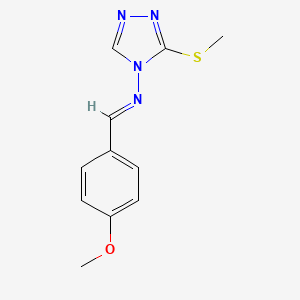
methyl 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylate is a chemical compound that has been synthesized and analyzed in various studies. This compound is related to the family of thiophene derivatives, which are known for their diverse chemical properties and applications in different fields such as material science, pharmaceuticals, and organic chemistry.
Synthesis Analysis
The synthesis of related methyl thiophene sulfonamide derivatives typically involves reactions such as the condensation of alkoxyaryl sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine or other bases (Stephens, Price, & Sowell, 1999). Another approach involves the reaction of substituted propargylic alcohols with morpholine-4-sulfenyl chloride to yield different sulfonamide derivatives, showcasing the versatility in synthetic methodologies (Baudin, Julia, & Wang, 1995).
Molecular Structure Analysis
The molecular structure of such compounds has been studied using techniques like X-ray crystallography, which provides insights into their crystalline structure and molecular geometry. For example, studies on similar sulfonamide derivatives have elucidated their crystal structures, confirming the expected molecular frameworks and shedding light on intermolecular interactions within the crystal lattice (Aydinli, Sayil, & Ibiş, 2010).
Applications De Recherche Scientifique
Antimicrobial Activity Modulation
Research indicates that compounds containing morpholine groups, such as 4-(Phenylsulfonyl) morpholine, exhibit antimicrobial properties. A study investigated the antimicrobial and modulating activity of this compound against various microorganisms, including Staphylococcus aureus and Escherichia coli, revealing its potential in treating diseases caused by these pathogens (Oliveira et al., 2015).
Synthesis of Ionic Liquids
Research on the synthesis of 4-benzyl-4-methylmorpholinium salts has demonstrated the potential of these compounds as new biomass solvents. The study explored their physicochemical properties, cytotoxicity, and biodegradability, providing insights into their use in green chemistry applications (Pernak et al., 2011).
Sulfenylation Reactions
Methylsulfenylation reactions using 1-(methylthio)morpholine have been shown to successfully modify pyrroles and indoles, leading to the synthesis of various substituted compounds. This methodology opens new avenues for creating tri- and tetrasubstituted pyrroles and disubstituted indoles, expanding the toolbox for chemical synthesis (Gilow et al., 1991).
Electrochemical Applications
Electroactive polymers containing 3-(4-methylsulfonylphenyl)thiophene have been studied for their potential in electrochemical capacitor applications. The research demonstrated that these materials could achieve high energy and power densities, showcasing their utility in energy storage technologies (Ferraris et al., 1998).
Synthesis of Nonlinear Optical Materials
A study focused on synthesizing sulfone-substituted thiophene chromophores for second-order nonlinear optics discovered that these compounds possess efficient nonlinear optical properties, high thermal stability, and good transparency. This research contributes to the development of materials for optical technologies (Chou et al., 1996).
Propriétés
IUPAC Name |
methyl 4-morpholin-4-ylsulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S2/c1-15-10(12)9-6-8(7-17-9)18(13,14)11-2-4-16-5-3-11/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQYVOSUFNKHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5541582.png)

![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5541593.png)
![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5541600.png)
![3-(azetidin-1-ylsulfonyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5541618.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5541629.png)

![N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5541648.png)




![4-({4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5541681.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide](/img/structure/B5541689.png)